molecular formula C13H11ClN4O B11796074 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11796074
M. Wt: 274.70 g/mol
InChI Key: XCTZBLFKEVZMHG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by chloromethylation. The reaction conditions often include the use of catalysts such as copper and zinc, and the reactions are carried out at room temperature to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the triazolopyridazine ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted derivatives, while cycloaddition reactions can result in the formation of complex heterocyclic structures .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H11ClN4O

Molecular Weight

274.70 g/mol

IUPAC Name

3-(chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H11ClN4O/c1-19-11-5-3-2-4-9(11)10-6-7-12-15-16-13(8-14)18(12)17-10/h2-7H,8H2,1H3

InChI Key

XCTZBLFKEVZMHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3CCl)C=C2

Origin of Product

United States

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